The synthesis of spiro[2.4]heptane-1-carboxylic acid can be achieved through several methods:
Key Parameters:
The molecular structure of spiro[2.4]heptane-1-carboxylic acid features:
Structural Data:
The unique spiro configuration imparts distinct steric and electronic properties that influence its reactivity and interaction with other molecules .
Spiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions:
Common Reagents:
The physical and chemical properties of spiro[2.4]heptane-1-carboxylic acid include:
These properties are crucial for understanding its behavior in various chemical environments .
Spiro[2.4]heptane-1-carboxylic acid has several applications across different scientific fields:
Spiro[2.4]heptane-1-carboxylic acid is a monocyclic carboxylic acid characterized by a unique spirocyclic architecture. Its molecular formula is C8H12O2, with a molecular weight of 140.18 g/mol . The core structure consists of two fused rings—cyclopropane and cyclopentane—sharing a single quaternary carbon atom (the spiro carbon), creating an orthogonal three-dimensional geometry. The carboxylic acid functional group is appended to carbon position 1 of the cyclopentane ring, as defined by IUPAC numbering conventions [1] .
This compound is distinguished from its structural isomer, Spiro[2.4]heptane-4-carboxylic acid (CAS 1497476-15-9), where the carboxylic acid resides on the cyclopropane ring  [2] . The canonical SMILES representation for the title compound is C1CC(C2(C1)CC2)C(=O)O, and its InChIKey is XYWFMXZFOVJDHK-UHFFFAOYSA-N  . The "spiro[2.4]" notation specifies ring sizes: the smaller ring (cyclopropane) has 3 atoms, and the larger ring (cyclopentane) has 5 atoms, with the spiro atom counted as part of both rings.  
Table 1: Molecular Characteristics of Spiro[2.4]heptane-1-carboxylic Acid
| Property | Value | Source | 
|---|---|---|
| CAS Number | 17202-94-7 | |
| Molecular Formula | C8H12O2 | [1] | 
| Molecular Weight | 140.18 g/mol | |
| IUPAC Name | spiro[2.4]heptane-1-carboxylic acid | |
| SMILES | C1CC(C2(C1)CC2)C(=O)O | |
| Isomer Differentiation | Positional isomer of ...-4-carboxylic acid | [1] [2] | 
The compact, strained nature of the cyclopropane ring induces significant bond angle distortion, while the spiro connection restricts conformational flexibility. This results in a well-defined spatial orientation of the carboxyl group, which is critical for interactions with biological targets [3] [8].
Spirocyclic frameworks were first systematically studied by Adolf von Baeyer in the 1890s, who pioneered their nomenclature and synthetic methodologies [3]. Early synthetic routes to spiro[2.4]heptane derivatives were limited by challenges in constructing the strained cyclopropane ring adjacent to a spiro center. Initial approaches relied on intramolecular alkylation of γ-halogenated cyclobutyl ketones or cyclization of 1,3-dihalides with malonate esters, often yielding mixtures of stereoisomers with moderate efficiency [3] [6].
The synthesis of Spiro[2.4]heptane-1-carboxylic acid specifically emerged as synthetic techniques for strained systems advanced in the late 20th century. Key innovations included:
Despite these advances, the synthesis of this compound remains challenging due to competing ring-opening reactions of the strained cyclopropane moiety under acidic or basic conditions. This limited its early availability to specialized laboratories until commercial suppliers (e.g., Kishida Chemical) began offering it as a building block with 95% purity .
Spiro[2.4]heptane-1-carboxylic acid exemplifies the broader advantages of spirocycles in drug design. Its high fraction of sp3-hybridized carbon atoms (Fsp3 = 0.875) confers superior physicochemical properties compared to flat, aromatic scaffolds [3] [8]:
Table 2: Impact of Spiro[2.4]heptane Scaffold on Drug Properties
| Property | Effect | Medicinal Chemistry Application | 
|---|---|---|
| Fsp3 | High (0.875) | Reduces attrition due to poor PK/toxicity | 
| Molecular Complexity | High (3D complexity indices > 300) | Targets allosteric sites; minimizes off-target effects | 
| Solubility | Increased by ~2-fold vs. planar analogs | Improves formulation options | 
| Metabolic Stability | Resistance to oxidative metabolism (no aromatic rings) | Extends half-life | 
| hERG Inhibition | Lower incidence due to reduced basicity and lipophilicity | Reduces cardiotoxicity risk | 
These attributes make it a strategic building block in lead optimization. For example, incorporating this scaffold into kinase inhibitors (e.g., RAF, JAK) has yielded clinical candidates with improved potency and safety profiles [3] [8]. The spiro[2.4]heptane core features in patent literature as a key component of ALX/FPRL2 receptor agonists for treating inflammatory diseases like asthma and COPD [6] [10]. Additionally, its carboxylic acid group serves as a versatile handle for amide coupling or salt formation, facilitating rapid SAR exploration in drug discovery programs [3] .
Over 50% of recently approved spirocyclic-containing drugs (e.g., sonrotoclax, delgocitinib) incorporate analogs of this scaffold, underscoring its translational impact in addressing pharmacokinetic and pharmacodynamic challenges [3] [8].
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: